molecular formula C20H19N5 B2896704 2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896075-33-5

2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2896704
CAS No.: 896075-33-5
M. Wt: 329.407
InChI Key: CECYGZSDOZSVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound featuring multiple heterocyclic rings, including imidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazole ring followed by the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the condensation of 2-methylimidazole with appropriate precursors under acidic or basic conditions to form the desired intermediate, which is then further reacted with phenyl-containing reagents to introduce the phenyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole and pyrazole rings can be oxidized to form corresponding N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities present in the compound.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate for creating new chemical entities.

Biology

The biological applications of this compound are vast. It can be used as a probe in biological studies to understand cellular processes, enzyme activities, and receptor-ligand interactions. Its derivatives may also exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including infections, inflammation, and cancer.

Industry

In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability, conductivity, or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Imidazole derivatives: : These compounds share the imidazole ring and are known for their broad range of biological activities.

  • Pyrazolo[1,5-a]pyrimidine derivatives: : These compounds contain the pyrazolo[1,5-a]pyrimidine core and are used in various medicinal and industrial applications.

  • Phenyl-containing heterocycles: : Compounds with phenyl groups attached to heterocyclic rings are common in pharmaceuticals and materials science.

Uniqueness

2-Methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of multiple heterocyclic rings and phenyl group, which can impart distinct chemical and biological properties compared to simpler derivatives.

Properties

IUPAC Name

11-methyl-2-(2-methylimidazol-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-18(15-7-4-3-5-8-15)19-22-17-10-6-9-16(17)20(25(19)23-13)24-12-11-21-14(24)2/h3-5,7-8,11-12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECYGZSDOZSVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5C=CN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.